Optimized Lipophilicity for CNS Penetration
The target compound's calculated LogP of 1.72 positions it within the optimal lipophilicity range for CNS drug candidates, differentiating it from the less lipophilic non-fluorinated analog 4-(1-aminoethyl)-N,N-dimethylaniline and the more lipophilic ring-fluorinated analog (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline (LogP 1.91). This specific logP value suggests a balanced profile for membrane permeability and aqueous solubility, which is a critical selection criterion in early-stage neuroscience and oncology research.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.7219 |
| Comparator Or Baseline | 4-(1-aminoethyl)-N,N-dimethylaniline (Non-fluorinated analog, CAS not retrieved): LogP expected <1.7; (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline (CAS 1344921-21-6): 1.9114 |
| Quantified Difference | CNS multiparameter optimization (MPO) score would differ; specific LogP difference vs. ring-fluorinated analog is -0.19 units |
| Conditions | Computational prediction model as reported in vendor technical datasheets |
Why This Matters
A LogP of 1.72 offers a distinct pharmacokinetic profile that is neither too polar nor too lipophilic, making this compound a more suitable starting point for CNS-penetrant probe design than its immediate ring-fluorinated or non-fluorinated comparators.
